4-Hydroxytamoxifen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Tamoxifen Metabolism and Efficacy:

Tamoxifen's effectiveness can vary depending on individual differences in how it's metabolized. 4-OHT is a key metabolite, and measuring its levels helps researchers understand how a patient processes tamoxifen [1]. This information can be valuable in personalizing treatment approaches.

*Source: Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone): )

Investigating Potential Alternative Delivery Methods:

Since 4-OHT is an active metabolite, researchers are exploring its use as a topical treatment for breast cancer. Topical application could potentially bypass the liver's first-pass metabolism, reducing side effects associated with tamoxifen [2].

*Source: A Randomized Phase II Presurgical Trial of Transdermal 4-Hydroxytamoxifen Gel versus Oral Tamoxifen in Women with Ductal Carcinoma In Situ of the Breast:

Exploring Applications Beyond Breast Cancer:

-OHT demonstrates anti-proliferative effects in various cancers beyond breast cancer, including liver cancer [3]. Research is ongoing to determine if 4-OHT might have a role in the treatment or prevention of these other malignancies.

*Source: Development and validation of UPLC-MS/MS method for studying the pharmacokinetic interaction of dasabuvir and tamoxifen, 4-hydroxytamoxifen in Wistar rats:

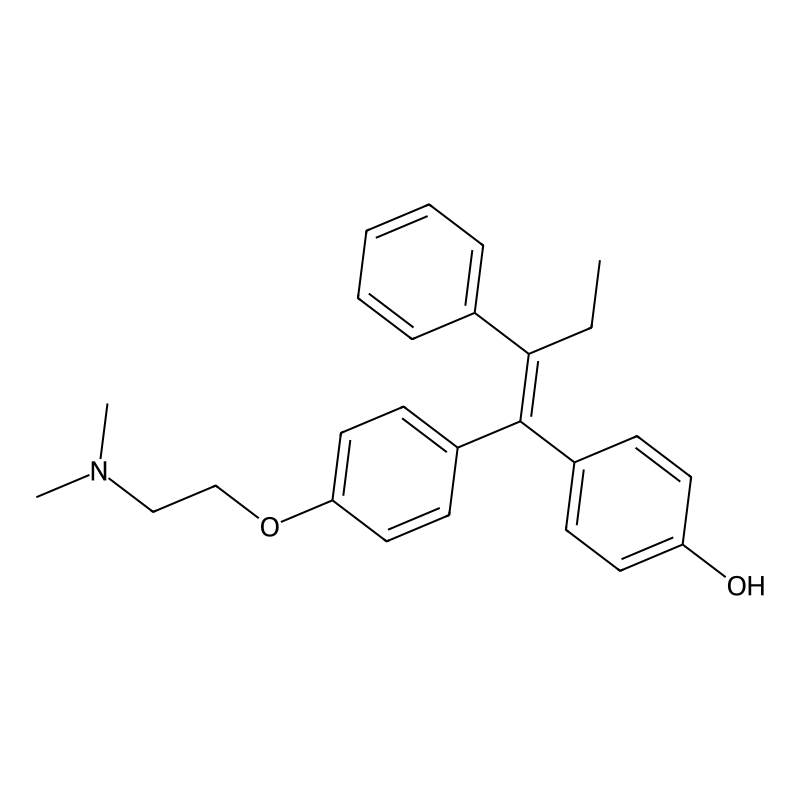

4-Hydroxytamoxifen is a potent active metabolite of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of breast cancer. It exhibits a chemical structure represented by the formula C26H29NO2, with a molecular weight of approximately 387.514 g/mol. The compound is characterized by its ability to bind to estrogen receptors, leading to either agonistic or antagonistic effects depending on the target tissue. This dual action makes 4-hydroxytamoxifen an important therapeutic agent in hormone-sensitive cancers, particularly in postmenopausal women .

4-Hydroxytamoxifen acts as a SERM, meaning it can mimic or block the effects of estrogen depending on the tissue type [, ]. In breast tissue, it primarily acts as an anti-estrogen by competitively binding to estrogen receptors, thereby preventing the growth-promoting effects of estrogen on breast cancer cells []. Additionally, 4-OHT may influence gene expression and cell cycle progression in breast cancer cells [].

As 4-Hydroxytamoxifen is a metabolite of Tamoxifen, its safety profile is expected to be similar. Tamoxifen is known to have some side effects, including increased risk of blood clots, endometrial cancer, and hot flashes []. However, dedicated research on the specific safety profile of 4-OHT is limited. More studies are needed to fully understand the potential hazards associated with this compound.

Please Note:

- The information provided is based on current scientific research and may be subject to change as new discoveries are made.

- 4-Hydroxytamoxifen is still under development and not yet approved for clinical use.

- Hydroxylation: The introduction of hydroxyl groups enhances its binding affinity to estrogen receptors.

- Conjugation: The compound can form glucuronides and sulfates, which are important for its metabolism and elimination from the body.

- McMurry Coupling: This reaction is utilized in the synthesis of 4-hydroxytamoxifen, allowing for the formation of carbon-carbon bonds essential for its structure .

4-Hydroxytamoxifen exhibits significant biological activity as an estrogen receptor modulator. Its primary actions include:

- Antagonism: In breast tissue, it blocks estrogen receptor activation, inhibiting tumor growth.

- Agonism: In other tissues such as bone and endometrium, it may exhibit estrogen-like effects, promoting certain biological processes.

- Reactive Oxygen Species Production: The compound has been shown to induce reactive oxygen species, which can lead to apoptosis in cancer cells .

The synthesis of 4-hydroxytamoxifen can be accomplished through several methods:

- McMurry Coupling Reaction: A common method involving the coupling of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene with appropriate reagents to form 4-hydroxytamoxifen in a two-step process .

- Electrochemical Methods: Recent studies have explored electrochemical approaches for synthesizing analogues of 4-hydroxytamoxifen, enhancing its properties and biological activity .

- Selective Crystallization: This technique is often employed after synthesis to purify the compound and improve yield .

4-Hydroxytamoxifen is primarily used in:

- Breast Cancer Treatment: As a key component in hormone therapy for estrogen receptor-positive breast cancer.

- Research: Investigated for its role in understanding estrogen receptor signaling pathways and developing new therapeutic agents.

- Drug Development: Used as a reference compound for synthesizing novel analogues with improved efficacy and reduced side effects .

Studies on interaction profiles of 4-hydroxytamoxifen reveal:

- Binding Affinity: It shows high affinity for estrogen receptors compared to its parent compound tamoxifen.

- Metabolic Pathways: Interactions with liver enzymes that facilitate its conversion into various metabolites such as endoxifen, which also exhibits anti-cancer properties .

- Synergistic Effects: Research indicates potential synergistic effects when combined with other anti-cancer agents, enhancing therapeutic outcomes .

Several compounds share structural similarities with 4-hydroxytamoxifen. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tamoxifen | Parent compound; less active than 4-hydroxytamoxifen | Pro-drug; converted into 4-hydroxytamoxifen |

| Endoxifen | Active metabolite of tamoxifen | Higher potency and selectivity than tamoxifen |

| Toremifene | Another selective estrogen receptor modulator | Different side chain; used in similar therapies |

| Afimoxifene | Related compound with similar activity | Exhibits unique binding characteristics |

4-Hydroxytamoxifen stands out due to its potent biological activity and efficacy as an anti-cancer agent while maintaining a favorable safety profile compared to other compounds in this category .

Thermodynamic Parameters (Melting Point, Boiling Point)

4-Hydroxytamoxifen exhibits well-defined thermodynamic characteristics that are crucial for understanding its physical behavior and handling requirements. The compound demonstrates a melting point range of 105-107°C [1] [2], indicating its solid-state stability at room temperature. This relatively narrow melting point range suggests good crystalline purity and consistent molecular structure.

The boiling point of 4-hydroxytamoxifen has been estimated through computational methods to be approximately 513.45-514.4°C at standard atmospheric pressure [1] [2]. This high boiling point reflects the compound's substantial molecular weight of 387.51 g/mol and its complex aromatic structure containing multiple phenyl rings and extended conjugation systems. The elevated boiling point indicates strong intermolecular forces, primarily van der Waals interactions and potential hydrogen bonding through the hydroxyl group.

Additional thermodynamic parameters include a flash point of 264.9°C [2], which classifies the compound as having low fire hazard under normal handling conditions. The vapor pressure is extremely low at 0.0±1.4 mmHg at 25°C [2], confirming minimal volatility at ambient temperatures.

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 4-hydroxytamoxifen reveal its predominantly lipophilic nature with marked hydrophobic properties. In organic solvents, the compound demonstrates significant solubility variations depending on solvent polarity and hydrogen bonding capacity.

In ethanol, 4-hydroxytamoxifen achieves a solubility of 20 mg/mL [1] [3] [4], which represents one of its highest solubility values among commonly used solvents. This enhanced solubility in ethanol is attributed to the solvent's ability to form hydrogen bonds with the hydroxyl group while accommodating the compound's hydrophobic aromatic regions. Methanol provides moderate solubility at 10 mg/mL [1] [4], reflecting similar hydrogen bonding interactions but with reduced solvation capacity for the larger aromatic system.

The solubility in dimethyl sulfoxide (DMSO) is considerably lower at 2 mg/mL [3] [5], despite DMSO's reputation as a universal solvent. This reduced solubility suggests that hydrogen bonding alone is insufficient to overcome the compound's hydrophobic character. Chloroform demonstrates exceptional solubility at 50 mg/mL [6], indicating strong compatibility with non-polar solvents and highlighting the compound's lipophilic nature.

In aqueous media, 4-hydroxytamoxifen is practically insoluble [7] [8], with water solubility being negligible. This poor aqueous solubility presents significant challenges for pharmaceutical formulation and biological applications. To achieve measurable aqueous solubility, mixed solvent systems are required. In a 1:2 ethanol:phosphate buffered saline (PBS) mixture at pH 7.2, the compound achieves a solubility of approximately 0.3 mg/mL [9] [3], demonstrating the necessity of co-solvents for aqueous-based formulations.

Partition Coefficients (LogP) and Ionization Constants

The partition coefficient (LogP) of 4-hydroxytamoxifen indicates its distribution behavior between lipophilic and hydrophilic phases, which is fundamental to understanding its pharmacokinetic properties and membrane permeability characteristics.

Computational predictions using different algorithms yield LogP values ranging from 5.44 to 7.34 [10] [2]. The ALOGPS method predicts a LogP of 5.44 [10], while other computational approaches suggest values up to 7.34 [2]. This range reflects the compound's highly lipophilic character, with values significantly above 3.0 indicating strong preference for lipid environments over aqueous phases.

The ionization constant (pKa) of 4-hydroxytamoxifen has been computationally predicted to be 10.35±0.15 [1]. This relatively high pKa value indicates that the compound behaves as a weak base under physiological conditions. At physiological pH (7.4), the compound exists predominantly in its non-ionized form, which contributes to its lipophilic properties and membrane permeability. The high pKa value is consistent with the presence of the dimethylamino group, which serves as the basic center in the molecule.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (97.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard

Other CAS

68047-06-3

Absorption Distribution and Excretion

Metabolism Metabolites

4-Hydroxytamoxifen is a known human metabolite of tamoxifen.

Wikipedia

Dates

2: Crewe HK, Notley LM, Wunsch RM, Lennard MS, Gillam EM. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Drug Metab Dispos. 2002 Aug;30(8):869-74. PubMed PMID: 12124303.

3: Ogura K, Ishikawa Y, Kaku T, Nishiyama T, Ohnuma T, Muro K, Hiratsuka A. Quaternary ammonium-linked glucuronidation of trans-4-hydroxytamoxifen, an active metabolite of tamoxifen, by human liver microsomes and UDP-glucuronosyltransferase 1A4. Biochem Pharmacol. 2006 Apr 28;71(9):1358-69. Epub 2006 Feb 14. PubMed PMID: 16480962.

4: Mauvais-Javis P, Baudot N, Castaigne D, Banzet P, Kuttenn F. trans-4-Hydroxytamoxifen concentration and metabolism after local percutaneous administration to human breast. Cancer Res. 1986 Mar;46(3):1521-5. PubMed PMID: 3943109.

5: McCague R, Leclercq G, Jordan VC. Nonisomerizable analogues of (Z)- and (E)-4-hydroxytamoxifen. Synthesis and endocrinological properties of substituted diphenylbenzocycloheptenes. J Med Chem. 1988 Jul;31(7):1285-90. PubMed PMID: 3385723.

6: Osborne CK, Coronado E, Allred DC, Wiebe V, DeGregorio M. Acquired tamoxifen resistance: correlation with reduced breast tumor levels of tamoxifen and isomerization of trans-4-hydroxytamoxifen. J Natl Cancer Inst. 1991 Oct 16;83(20):1477-82. PubMed PMID: 1920493.

7: Poulin R, Merand Y, Poirier D, Levesque C, Dufour JM, Labrie F. Antiestrogenic properties of keoxifene, trans-4-hydroxytamoxifen, and ICI 164384, a new steroidal antiestrogen, in ZR-75-1 human breast cancer cells. Breast Cancer Res Treat. 1989 Oct;14(1):65-76. PubMed PMID: 2605344.

8: Anzai Y, Holinka CF, Kuramoto H, Gurpide E. Stimulatory effects of 4-hydroxytamoxifen on proliferation of human endometrial adenocarcinoma cells (Ishikawa line). Cancer Res. 1989 May 1;49(9):2362-5. PubMed PMID: 2706624.

9: Nishiyama T, Ogura K, Nakano H, Ohnuma T, Kaku T, Hiratsuka A, Muro K, Watabe T. Reverse geometrical selectivity in glucuronidation and sulfation of cis- and trans-4-hydroxytamoxifens by human liver UDP-glucuronosyltransferases and sulfotransferases. Biochem Pharmacol. 2002 May 15;63(10):1817-30. PubMed PMID: 12034366.

10: Malet C, Gompel A, Spritzer P, Bricout N, Yaneva H, Mowszowicz I, Kuttenn F, Mauvais-Jarvis P. Tamoxifen and hydroxytamoxifen isomers versus estradiol effects on normal human breast cells in culture. Cancer Res. 1988 Dec 15;48(24 Pt 1):7193-9. PubMed PMID: 3056610.

11: Pearce V, Nawaz Z, Xiao W, Wiedenfeld D, Boyle N, Smith D. 4-ethoxymethylphenol: a novel phytoestrogen that acts as an agonist for human estrogen receptors. J Steroid Biochem Mol Biol. 2003 Mar;84(4):431-9. PubMed PMID: 12732288.

12: Falany CN, Wheeler J, Oh TS, Falany JL. Steroid sulfation by expressed human cytosolic sulfotransferases. J Steroid Biochem Mol Biol. 1994 Mar;48(4):369-75. PubMed PMID: 8142314.

13: Murphy CS, Langan-Fahey SM, McCague R, Jordan VC. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. Mol Pharmacol. 1990 Nov;38(5):737-43. PubMed PMID: 2233701.

14: Graumann K, Jungbauer A. Agonistic and synergistic activity of tamoxifen in a yeast model system. Biochem Pharmacol. 2000 Jan 15;59(2):177-85. PubMed PMID: 10810452.

15: Fanidi A, Courion-Guichardaz C, Fayard JM, Pageaux JF, Laugier C. Effects of tamoxifen, tamoxifen metabolites, and nafoxidine on adenosine 3',5'-monophosphate phosphodiesterase: correlations with growth inhibitory activities but not estrogen receptor affinities. Endocrinology. 1989 Sep;125(3):1187-93. PubMed PMID: 2547579.

16: Tamrazi A, Carlson KE, Katzenellenbogen JA. Molecular sensors of estrogen receptor conformations and dynamics. Mol Endocrinol. 2003 Dec;17(12):2593-602. Epub 2003 Aug 28. PubMed PMID: 12947047.

17: Osborne CK, Jarman M, McCague R, Coronado EB, Hilsenbeck SG, Wakeling AE. The importance of tamoxifen metabolism in tamoxifen-stimulated breast tumor growth. Cancer Chemother Pharmacol. 1994;34(2):89-95. PubMed PMID: 8194171.

18: Ohtake E, Kakihara F, Matsumoto N, Ozawa S, Ohno Y, Hasegawa S, Suzuki H, Kubota T. Frequency distribution of phenol sulfotransferase 1A1 activity in platelet cells from healthy Japanese subjects. Eur J Pharm Sci. 2006 Jul;28(4):272-7. Epub 2006 Apr 18. PubMed PMID: 16621480.

19: Smith CL, Conneely OM, O'Malley BW. Modulation of the ligand-independent activation of the human estrogen receptor by hormone and antihormone. Proc Natl Acad Sci U S A. 1993 Jul 1;90(13):6120-4. PubMed PMID: 8327492; PubMed Central PMCID: PMC46879.

20: Wiebe VJ, Osborne CK, McGuire WL, DeGregorio MW. Identification of estrogenic tamoxifen metabolite(s) in tamoxifen-resistant human breast tumors. J Clin Oncol. 1992 Jun;10(6):990-4. PubMed PMID: 1588380.